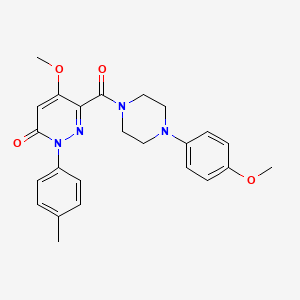
5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H26N4O4 and its molecular weight is 434.496. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-Methoxy-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. Its unique structure, characterized by a pyridazinone core and various substituents, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula for this compound is C24H26N4O4 with a molecular weight of 434.5 g/mol. The compound features methoxy groups, a piperazine moiety, and a pyridazinone core, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H26N4O4 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 942005-03-0 |
Pharmacological Properties
Research indicates that compounds within the pyridazinone class exhibit various pharmacological properties, including:
- Analgesic Effects : Some derivatives have shown significant analgesic and anti-inflammatory activities, potentially useful in pain management therapies.
- Neuroprotective Effects : Certain pyridazinones demonstrate neuroprotective properties, suggesting their utility in treating neurodegenerative diseases.
- Kinase Inhibition : The compound may act as an inhibitor for specific kinases involved in cellular signaling pathways related to cancer and inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The piperazine ring enhances binding affinity to various receptors, including serotonin and dopamine receptors, which may mediate its psychoactive effects .
- Enzyme Inhibition : Its structural components allow it to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurotransmission .
- Metal Coordination : Quantum chemical calculations suggest that the pyridazine ring can interact with metallic atoms, enhancing its reactivity and biological efficacy .
Study on Kinase Inhibition
A study focused on imidazo[1,2-b]pyridazine derivatives highlighted their potential as IKKβ inhibitors. Although not directly related to our compound, it illustrates the significance of structural modifications in enhancing kinase inhibition. The findings suggest that similar modifications in this compound could yield potent inhibitors for various kinases involved in inflammatory pathways .
Neuroprotective Studies
Research has shown that certain derivatives of pyridazinones exhibit significant neuroprotective effects in models of neurodegeneration. These studies indicate that compounds with similar structural motifs can protect neuronal cells from oxidative stress and apoptosis, suggesting a potential therapeutic avenue for treating conditions like Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-methoxy-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-17-4-6-19(7-5-17)28-22(29)16-21(32-3)23(25-28)24(30)27-14-12-26(13-15-27)18-8-10-20(31-2)11-9-18/h4-11,16H,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSBSEBSMGGBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














